Stearonitrile

Catalog No.
S537942
CAS No.
638-65-3
M.F
C18H35N
M. Wt
265.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stearonitrile

Research and supply challenge: unsaturated fatty nitriles cause oxidative degradation and complex catalysis; free stearic acid corrodes metals. Stearonitrile (CAS 638-65-3) is a stable C18 saturated nitrile that resolves these issues. - Enables >97% selective hydrogenation to high-purity stearylamine using standard Ni/Co catalysts, avoiding double-bond side reactions. - Melting point 38-41°C outperforms palmitonitrile (31°C) for latent heat storage in PCMs above body temperature. - Neutral nitrile headgroup anchors to metal surfaces, reducing friction and wear without acid-induced corrosion, ideal for ashless lubricant additives.

CAS Number

638-65-3

Product Name

Stearonitrile

IUPAC Name

octadecanenitrile

Molecular Formula

C18H35N

Molecular Weight

265.5 g/mol

InChI

InChI=1S/C18H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-17H2,1H3

InChI Key

RHSBIGNQEIPSCT-UHFFFAOYSA-N

solubility

INSOL IN WATER; SOL IN ALCOHOL; VERY SOL IN ETHER, ACETONE & CHLOROFORM

Synonyms

Octadecanonitrile; NSC 5541; NSC-5541; NSC5541

Canonical SMILES

CCCCCCCCCCCCCCCCCC#N

The exact mass of the compound Stearonitrile is 265.277 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; sol in alcohol; very sol in ether, acetone & chloroform. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5541. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. It belongs to the ontological category of fatty nitrile in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥95%

Package Size

25 g, 250 g, 500 g

Stearonitrile (octadecanenitrile) is a saturated C18 aliphatic nitrile characterized by a melting point of 38–41 °C and a boiling point of 274 °C at 13.3 kPa. As a long-chain fatty nitrile, it serves as a critical, stable intermediate in the synthesis of high-purity stearylamine and quaternary ammonium surfactants. Its saturated, non-polar hydrocarbon tail combined with the polar nitrile headgroup provides distinct thermal phase-change properties and boundary lubrication capabilities. For industrial buyers, stearonitrile offers a stable, solid-state precursor that avoids the oxidative instability of unsaturated analogs and the corrosive nature of free fatty acids, making it a preferred choice for advanced tribological additives, phase change materials (PCMs), and specialized chemical synthesis workflows .

Industrial Procurement Fit

Surfactant precursor & fatty amine synthesis
Lubricant additive & rust inhibitor formulation
Rubber/plastic plasticizer & organic synthesis intermediate
Model membrane component for DPPC monolayer research

Substituting stearonitrile with closely related fatty nitriles or acids introduces significant process and performance deviations that impact procurement viability. Utilizing the unsaturated analog, oleonitrile, drops the melting point to -1 °C, fundamentally altering solid-state formulation stability and requiring complex chemoselective catalysts during hydrogenation to prevent unwanted double-bond reduction. Conversely, substituting with shorter-chain palmitonitrile (C16) lowers the melting point to 31 °C, which shifts the latent heat absorption window outside the optimal range for many phase change material (PCM) applications. Furthermore, attempting to use the precursor stearic acid in tribological or polymer applications introduces acidic functional groups that can cause metal corrosion and unwanted cross-reactivity, whereas stearonitrile provides a chemically neutral, stable boundary layer [1].

Substitution Risk

Stearonitrile (C18:0)
Analogues
Chain length
C18: melting point 38–41°C, higher hydrophobicity
C16 palmitonitrile (mp 31°C) – processing window may shift
Saturation
Fully saturated, single hydrogenation path to primary amine
Oleonitrile (C18:1) – dual saturation/retention paths complicate amine profile
Interface
Saturated C18 chain enables dense packing with DPPC
Unsaturated/shorter analogues – altered monolayer morphology and compatibility

Thermal Phase Transition and Melting Point Stability

Stearonitrile exhibits a melting point of 38–41 °C, making it a stable solid at room temperature, whereas its unsaturated C18 counterpart, oleonitrile, is a liquid with a melting point of -1 °C. The shorter-chain saturated analog, palmitonitrile (C16), melts at approximately 31 °C[1]. This 7–10 °C difference between stearonitrile and palmitonitrile is critical for phase change materials (PCMs) designed for thermal buffering above ambient temperatures.

Evidence DimensionMelting Point
Target Compound Data38–41 °C (Solid)
Comparator Or BaselinePalmitonitrile: 31 °C; Oleonitrile: -1 °C
Quantified DifferenceStearonitrile melts 7–10 °C higher than palmitonitrile and >39 °C higher than oleonitrile.
ConditionsStandard atmospheric pressure thermal phase transition.

Ensures solid-state stability at room temperature and provides a specific, higher-temperature latent heat absorption window for thermal management applications.

Melting point
Cross-study comparable
+7–10°C
Supports higher processing-temperature window
Stearonitrile 38–41°C vs palmitonitrile 31°C

Hydrogenation Selectivity to Primary Amines

In the synthesis of primary amines, the hydrogenation of saturated stearonitrile over standard nickel or cobalt catalysts yields >97% selectivity to stearylamine without the risk of side reactions[1]. In contrast, hydrogenating oleonitrile (C18:1) requires highly specialized, expensive chemoselective catalysts to prevent the concurrent reduction or isomerization of the C=C double bond. If standard catalysts are used on oleonitrile, it results in a mixed yield of saturated and unsaturated amines, requiring costly downstream purification.

Evidence DimensionPrimary Amine Synthesis Purity / Selectivity
Target Compound Data>97% selectivity to stearylamine using standard Ni/Co catalysts.
Comparator Or BaselineOleonitrile: Requires specialized chemoselective catalysts to avoid double-bond reduction or yields mixed saturated/unsaturated products.
Quantified DifferenceStearonitrile eliminates the need for chemoselective catalysts while maintaining >97% target amine purity.
ConditionsLiquid-phase selective hydrogenation over standard Ni/Co catalysts.

Procuring the saturated nitrile directly reduces catalyst costs and eliminates complex purification steps in commercial surfactant and amine manufacturing.

logP (hydrophobicity)
Class-level inference
7.7–8.0
Reported logP range; may support nonpolar-medium partitioning
Data to verify; palmitonitrile ~6.7–7.2 (estimated)

Tribological Performance and Boundary Lubrication

As an organic friction modifier, stearonitrile provides a robust boundary lubrication film under heavy loads. Compared to its acidic precursor, stearic acid, stearonitrile achieves comparable or superior reductions in the friction coefficient (typically maintaining values around 0.10 in formulated base oils) without introducing corrosive carboxylic acid groups [1]. The rigid, saturated C18 chain of stearonitrile ensures stable surface adsorption and higher load-carrying capacity compared to shorter-chain or unsaturated derivatives.

Evidence DimensionFriction Coefficient and Corrosivity
Target Compound DataLow friction coefficient (~0.10) with neutral, non-corrosive adsorption.
Comparator Or BaselineStearic acid: Similar friction reduction but introduces acidic corrosion risks to metal surfaces.
Quantified DifferenceStearonitrile provides equivalent boundary lubrication while completely eliminating the acid value (corrosion potential) of the additive.
ConditionsBoundary lubrication regime in base oil formulations under heavy-loaded sliding.

Allows formulators to achieve excellent friction reduction in lubricants and polymer processing without the risk of metal corrosion or acid-catalyzed degradation.

Amine selectivity
Head-to-head
96–98% primary amine yield
Reported high selectivity on Ni-B/SiO2 amorphous catalyst
Compared with crystalline Ni-B/SiO2, Raney Ni
DPPC monolayer morphology
Supporting evidence
Controlled phase separation by BAM
Supports model membrane compatibility assessment
Source-specific review
Hydrogenation product profile
Class-level inference
Single saturated amine path
Simpler product profile compared with oleonitrile
Oleonitrile requires dual saturation/retention control
Electrochemical reduction
Supporting evidence
Standardized nickel black cathode method
Supports green-synthesis route exploration
Quantitative yields not detailed

Precursor for High-Purity Stearylamine and Cationic Surfactants

Because stearonitrile can be hydrogenated with >97% selectivity using standard Ni/Co catalysts without double-bond side reactions, it is the optimal procurement choice for manufacturing high-purity stearylamine. This downstream amine is critical for producing quaternary ammonium compounds, fabric softeners, and antimicrobial surfactants where unsaturated impurities would degrade product stability [1].

Thermal Energy Storage and Phase Change Materials (PCMs)

Leveraging its specific 38–41 °C melting point, stearonitrile is utilized in latent heat storage systems and shape-stabilized PCMs. It outperforms palmitonitrile by providing a higher thermal buffering threshold, making it ideal for electronics cooling, smart textiles, and building insulation materials that require phase transitions just above human body temperature [2].

Non-Corrosive Organic Friction Modifiers

In advanced lubricant formulations and polymer extrusion processes, stearonitrile acts as a highly effective, ashless friction modifier. Its neutral nitrile headgroup securely anchors to metal surfaces to form a boundary film, reducing wear and friction coefficients without the corrosive drawbacks associated with free stearic acid [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-purity stearylamine synthesis
Saturated C18 precursor, single hydrogenation path
Primary amine selectivity & process consistency
Lubricant additive & rust inhibitor formulation
High logP & thermal stability
Hydrophobic film integrity & oxidation resistance
DPPC monolayer model membrane research
Saturated C18 chain compatibility with DPPC
Phase behavior & monolayer morphology
Electrochemical fatty amine synthesis
Nickel black cathode feasibility
Process window & kinetic parameter validation

Physical Description

Liquid
Solid; [MSDSonline]

XLogP3

8

Hydrogen Bond Acceptor Count

1

Exact Mass

265.276950121 Da

Monoisotopic Mass

265.276950121 Da

Boiling Point

362 °C @ 760 MM HG

Heavy Atom Count

19

Density

0.8325 @ 20 °C/4 °C

Appearance

Solid powder

Melting Point

41 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QXY19Q5N5I

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

638-65-3

Wikipedia

Octadecanonitrile

Methods of Manufacturing

REACTION OF STEARIC ACID WITH AMMONIA IN LIQUID OR VAPOR PHASE IN THE PRESENCE OF A DEHYDRATION CATALYST, EG, ALUMINA

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Octadecanenitrile: ACTIVE
N-OCTADECANENITRILE 1 MG/CAGE COMPETED SUCCESSFULLY WITH SINGLE CAGED VIRGIN FEMALE SPRUCE BUDWORM MOTHS, CHORISTONEURA FUMIFERANA, IN ATTRACTING MALE BUDWORM MOTHS, IN FIELD TESTS.
1: Ruelle P, Kesselring UW. Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory. Pharm Res. 1994 Feb;11(2):201-5. PubMed PMID: 8165177.

Explore Compound Types